Physicochemical Property Differentiation: Increased Lipophilicity vs. Parent Compound
The chloro substituent at the 6-position increases the lipophilicity of the benzodioxole carboxylic acid scaffold compared to the unsubstituted parent compound, 1,3-benzodioxole-5-carboxylic acid (piperonylic acid). This is reflected in a higher computed XLogP3 value [1]. Increased lipophilicity can enhance membrane permeability and alter in vivo distribution, a key consideration in medicinal chemistry programs [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.9 (computed) |
| Comparator Or Baseline | 1,3-benzodioxole-5-carboxylic acid: 1.51 (computed) |
| Quantified Difference | +0.39 log units |
| Conditions | Computed property (XLogP3) from authoritative databases |
Why This Matters
Lipophilicity differences directly impact compound solubility, permeability, and pharmacokinetic profiles, making the chloro-substituted analog a distinct entity for drug discovery and chemical biology applications.
- [1] Kuujia Chemical Database. 6-chloro-1,3-dioxaindane-5-carboxylic acid (CAS 2591-26-6). Computed Properties section. View Source
- [2] Sielc Technologies. 1,3-Benzodioxole-5-carboxylic acid product page. CAS 94-53-1. LogP data. View Source
